5-Bromo-2-chloro-3-methylaniline hydrochloride
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Overview
Description
5-Bromo-2-chloro-3-methylaniline hydrochloride: is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring, along with an amine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 5-Bromo-2-chloro-3-methylaniline hydrochloride typically begins with the halogenation of 3-methylaniline
Amination: The halogenated intermediate is then subjected to amination reactions to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and amination processes, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields primary or secondary amines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine:
- Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry:
- Utilized in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methylaniline hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 3-Bromo-5-chloro-2-methylaniline
- 2-Bromo-5-chloro-N-methylaniline hydrochloride
- 3-Bromo-2-methylaniline
Comparison:
- 5-Bromo-2-chloro-3-methylaniline hydrochloride is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring, which can influence its reactivity and binding properties.
- Compared to 3-Bromo-5-chloro-2-methylaniline , the position of the chlorine and bromine atoms is different, leading to variations in chemical behavior.
- 2-Bromo-5-chloro-N-methylaniline hydrochloride has a different substitution pattern, which can affect its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H8BrCl2N |
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Molecular Weight |
256.95 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-4-2-5(8)3-6(10)7(4)9;/h2-3H,10H2,1H3;1H |
InChI Key |
RXPRYTNMNLEWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)Br.Cl |
Origin of Product |
United States |
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